molecular formula C10H12O3 B14165809 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- CAS No. 4586-58-7

2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)-

Cat. No.: B14165809
CAS No.: 4586-58-7
M. Wt: 180.20 g/mol
InChI Key: RRCURFSOOOAWAW-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- is a chemical compound with a unique structure that includes a cyclohexadiene ring with hydroxy, methyl, and isopropyl substituents. This compound is part of the benzoquinone family, known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- typically involves the oxidation of corresponding phenolic precursors. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized quinones.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures and solvents.

Major Products Formed

    Oxidation: Formation of more oxidized quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

4586-58-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-hydroxy-2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5,12H,1-3H3

InChI Key

RRCURFSOOOAWAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)C(C)C)O

Origin of Product

United States

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